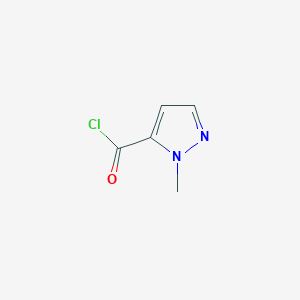
4-Ethylphenethyl isocyanate
Descripción general
Descripción
4-Ethylphenethyl isocyanate is a colorless liquid with the molecular formula CH3CH2C6H4CH2CH2NCO . It has a molecular weight of 175.23 .
Molecular Structure Analysis
The molecular structure of 4-Ethylphenethyl isocyanate conforms to its Infrared and Proton NMR spectrum . More details about its structure can be found in the 2D Mol file or the computed 3D SD file .Physical And Chemical Properties Analysis
4-Ethylphenethyl isocyanate is a colorless liquid with a refractive index of 1.5151 . It has a boiling point of 225-226 °C and a density of 1.008 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Mutagenic Action in Polyurethane Production
Isocyanates like 4-Ethylphenethyl isocyanate, commonly used in polyurethane production, have been studied for their mutagenic actions. Toluene diisocyanate (TDI) and 4,4'-methylene-diphenylisocyanate (MDI), similar to 4-Ethylphenethyl isocyanate, show mutagenic effects in Salmonella typhimurium, potentially posing health hazards (Andersen et al., 1980).
Bimolecular Reactions in Crystal Networked Molecular Cages
In research involving networked M(6)L(4) cages, substrates like 4-hydroxydiphenylamine and ethyl isocyanate (similar to 4-Ethylphenethyl isocyanate) were introduced, demonstrating selective acylation via chemoselective reactions (Inokuma et al., 2011).
Occupational Exposure Assessment
Studies have assessed occupational exposure to isocyanates like 4-Ethylphenethyl isocyanate, focusing on their concentration in industrial settings. The exposure levels to various isocyanates were found generally low and not exceeding maximum admissible concentrations (Brzeźnicki & Bonczarowska, 2015).
Catalytic Reactions and Polymer Synthesis
The base-catalyzed reactions between isocyanates and epoxides, leading to the formation of 2-oxazolidones and isocyanurates, have been computationally studied. Methyl isocyanate and ethylene oxide were used as model reactants, which are related to 4-Ethylphenethyl isocyanate (Okumoto & Yamabe, 2001).
Polyurethane and Malonamide Dendritic Structures
Research on dendritic structures featuring blocked/deblocked isocyanate units has been conducted using 4-isocyanato-4′-(3,3-dimethyl-2,4-dioxoazetidino)diphenylmethane, an isocyanate similar to 4-Ethylphenethyl isocyanate. This study highlights the versatility of isocyanates in creating complex polymer structures (Chen et al., 2011).
Role in Battery Performance Enhancement
Aromatic isocyanates, including compounds similar to 4-Ethylphenethyl isocyanate, have been utilized as electrolyte additives in Li-ion batteries to improve their performance, demonstrating their potential in energy storage applications (Zhang, 2006).
Safety and Hazards
4-Ethylphenethyl isocyanate is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) . It is harmful if inhaled and may cause an allergic skin reaction . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
1-ethyl-4-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-10-3-5-11(6-4-10)7-8-12-9-13/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYBLAVTEAMCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404425 | |
| Record name | 4-Ethylphenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenethyl isocyanate | |
CAS RN |
480439-00-7 | |
| Record name | 1-Ethyl-4-(2-isocyanatoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylphenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 480439-00-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1598640.png)




![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)

![Tris[4-(heptadecafluorooctyl)phenyl]phosphine](/img/structure/B1598650.png)





